molecular formula C13H16FN3O2 B2422795 Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034296-13-2

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2422795
CAS No.: 2034296-13-2
M. Wt: 265.288
InChI Key: FSWRXWNVWDDHCO-UHFFFAOYSA-N
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Description

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a cyclobutyl group attached to a pyrrolidine ring, which is further connected to a fluoropyrimidine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluoropyrimidine derivative. This is followed by the formation of the pyrrolidine ring and its subsequent attachment to the cyclobutyl group. The final step involves the formation of the ether linkage between the fluoropyrimidine and the pyrrolidine ring. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidine ring may interact with various enzymes, altering their activity and leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of a cyclobutyl group, a fluoropyrimidine moiety, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, with the CAS number 2034296-13-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FN3O2C_{13}H_{16}FN_{3}O_{2}, with a molecular weight of 265.28 g/mol. The structure features a cyclobutyl ring, a pyrrolidine moiety, and a fluoropyrimidine group, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluoropyrimidine component enhances binding affinity to nucleic acid structures, potentially influencing gene expression and cellular signaling pathways. Additionally, the pyrrolidine ring may modulate pharmacokinetic properties, such as solubility and permeability, making it a valuable candidate in drug development.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies have shown that fluoropyrimidine derivatives can act as inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS can lead to reduced proliferation of cancer cells.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. Preliminary data suggests that it may interact with serine/threonine kinases, which play essential roles in cellular signaling pathways associated with growth and differentiation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Fluoropyrimidine Derivatives : A study published in the Journal of Medicinal Chemistry identified that certain fluoropyrimidine derivatives exhibited significant inhibition of tumor cell lines (ACS Publications) . This suggests that this compound may possess similar anticancer properties.
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound could modulate the activity of kinases involved in cancer progression. This modulation can lead to altered cell cycle dynamics and apoptosis in cancer cells.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which enhance their therapeutic potential (PubChem) .

Data Table: Biological Activity Overview

Biological Activity Description
Anticancer ActivityInhibits tumor growth through enzyme inhibition (e.g., thymidylate synthase).
Enzyme InteractionPotential inhibitor of serine/threonine kinases involved in signaling pathways.
PharmacokineticsFavorable absorption and distribution properties noted in related studies.

Properties

IUPAC Name

cyclobutyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c14-10-6-15-13(16-7-10)19-11-4-5-17(8-11)12(18)9-2-1-3-9/h6-7,9,11H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWRXWNVWDDHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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